4-(4-Bromo-2,6-dichlorophenyl)morpholine
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Overview
Description
4-(4-Bromo-2,6-dichlorophenyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-bromo-2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2,6-dichlorophenyl)morpholine typically involves the reaction of 4-bromo-2,6-dichloroaniline with morpholine. One common method includes the use of a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2,6-dichlorophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the phenyl ring.
Scientific Research Applications
4-(4-Bromo-2,6-dichlorophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2,6-dichlorophenyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can form specific interactions with the active sites of enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-2-chlorophenyl)morpholine: This compound is similar but has one less chlorine atom on the phenyl ring.
4-(4-Bromo-2,6-dimethylphenyl)morpholine: This compound has methyl groups instead of chlorine atoms on the phenyl ring.
Uniqueness
4-(4-Bromo-2,6-dichlorophenyl)morpholine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the morpholine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10BrCl2NO |
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Molecular Weight |
311.00 g/mol |
IUPAC Name |
4-(4-bromo-2,6-dichlorophenyl)morpholine |
InChI |
InChI=1S/C10H10BrCl2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2 |
InChI Key |
OEPIPURKSSCBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
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